![molecular formula C13H9BrN2O B6293905 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol CAS No. 2379322-69-5](/img/structure/B6293905.png)

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

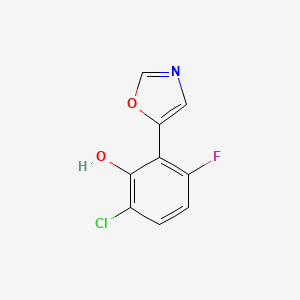

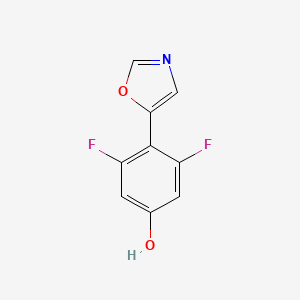

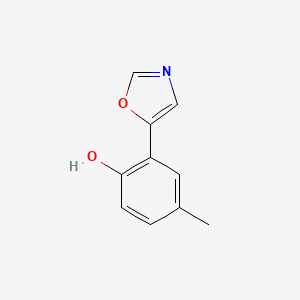

“2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of aromatic aldehydes and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis

The structure of benzimidazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, EI-MS, and elemental analysis . The photophysical properties of the enzyme reaction product can be characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can participate in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . They can also be involved in the synthesis of other complex molecules .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol, have been studied for their broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

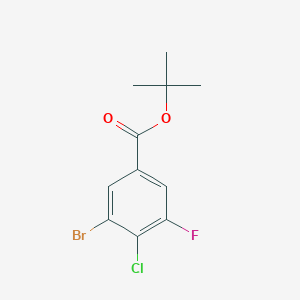

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds. For instance, 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide have been synthesized using similar compounds .

Photophysical Properties

Compounds with a 2-(1H-Benzo[d]imidazol-2-yl)quinoline scaffold ligand framework have been used in the design of ruthenium complexes, which are known for their photophysical properties .

Antimicrobial Activity

The synthesized compounds have been evaluated for their in vitro antimicrobial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger .

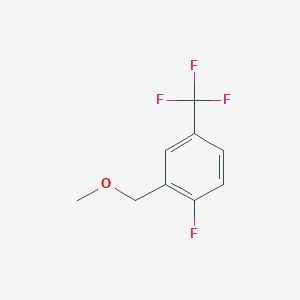

Materials Science

Fluorinated (benzo[d]imidazol-2-yl)methanols, which can be synthesized from similar compounds, may serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives. These can be used to study structure–property correlations in various fields of research from medicine to materials science .

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been shown to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence or absence of certain substances can affect the synthesis of imidazole derivatives . Additionally, safety data sheets recommend handling imidazole derivatives in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-6-bromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-5-3-4-8(12(9)17)13-15-10-6-1-2-7-11(10)16-13/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVICEIORZGVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.